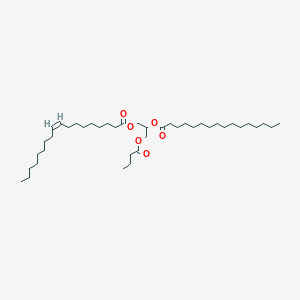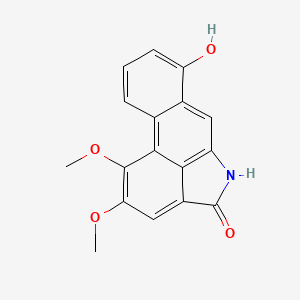
Benomyl-d4 (benzimidazole-4,5,6,7-d4)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benomyl-d4 (benzimidazole-4,5,6,7-d4) is an isotopically labeled compound with the molecular formula C14H18N4O3. It is a derivative of benomyl, a well-known fungicide, and is used primarily in scientific research due to its stable isotope labeling. This compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the benzimidazole ring, making it useful for various analytical and research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benomyl-d4 (benzimidazole-4,5,6,7-d4) typically involves the incorporation of deuterium into the benzimidazole ring. One common method is the deuteration of benzimidazole using deuterated reagents under specific reaction conditions. The process may involve the use of deuterated solvents and catalysts to achieve the desired isotopic labeling.
Industrial Production Methods
Industrial production of Benomyl-d4 (benzimidazole-4,5,6,7-d4) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets the required isotopic purity standards. The production is carried out under controlled conditions to maintain consistency and quality.
化学反応の分析
Types of Reactions
Benomyl-d4 (benzimidazole-4,5,6,7-d4) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: The benzimidazole ring can undergo substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives.
科学的研究の応用
Benomyl-d4 (benzimidazole-4,5,6,7-d4) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its isotopic labeling.
Biology: Employed in metabolic studies to trace the pathways and interactions of benzimidazole derivatives in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of benzimidazole-based drugs.
Industry: Applied in the development and testing of new fungicides and other agricultural chemicals.
作用機序
The mechanism of action of Benomyl-d4 (benzimidazole-4,5,6,7-d4) is similar to that of benomyl. It exerts its effects by interfering with the microtubule formation in fungal cells, leading to the inhibition of cell division and growth. The molecular targets include tubulin proteins, which are essential for the formation of microtubules. The deuterium labeling allows for detailed studies of these interactions at the molecular level.
類似化合物との比較
Similar Compounds
Benomyl: The parent compound, widely used as a fungicide.
Carbendazim: Another benzimidazole derivative with similar antifungal properties.
Thiophanate-methyl: A related compound that also acts as a fungicide.
Uniqueness
Benomyl-d4 (benzimidazole-4,5,6,7-d4) is unique due to its isotopic labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracking and analysis in various studies, making it a valuable tool in scientific research.
特性
分子式 |
C14H18N4O3 |
|---|---|
分子量 |
294.34 g/mol |
IUPAC名 |
methyl N-[1-(butylcarbamoyl)-4,5,6,7-tetradeuteriobenzimidazol-2-yl]carbamate |
InChI |
InChI=1S/C14H18N4O3/c1-3-4-9-15-13(19)18-11-8-6-5-7-10(11)16-12(18)17-14(20)21-2/h5-8H,3-4,9H2,1-2H3,(H,15,19)(H,16,17,20)/i5D,6D,7D,8D |
InChIキー |
RIOXQFHNBCKOKP-KDWZCNHSSA-N |
異性体SMILES |
[2H]C1=C(C(=C2C(=C1[2H])N=C(N2C(=O)NCCCC)NC(=O)OC)[2H])[2H] |
正規SMILES |
CCCCNC(=O)N1C2=CC=CC=C2N=C1NC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


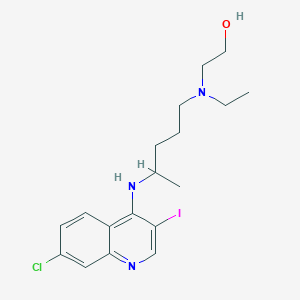
![2-amino-9-[(2R,3R,4R,5R)-3-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13435674.png)
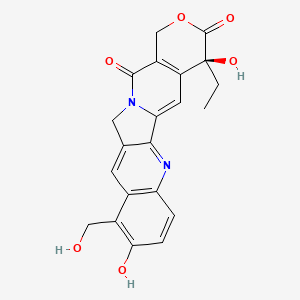
![methyl (2R,3S)-2-hydroxy-3-phenyl-3-[[(1S)-1-phenylethyl]amino]propanoate](/img/structure/B13435679.png)
![2-[3-methyl-2-methylidene-4-(2,2,2-trifluoroethoxy)pyridin-1-yl]-1H-benzimidazole](/img/structure/B13435680.png)
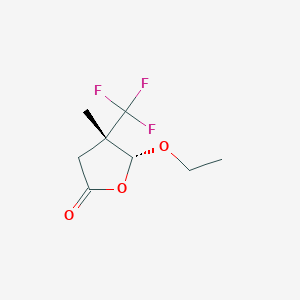

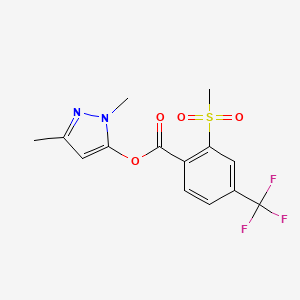
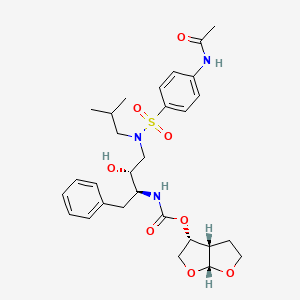


![(S)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide](/img/structure/B13435718.png)
